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# CHF-1024: A Technical Guide to the Active Metabolite of Nolomirole

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Compound of Interest		
Compound Name:	Nolomirole	
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#### **Abstract**

This technical guide provides a comprehensive overview of CHF-1024, the active metabolite of the prodrug **Nolomirole** (CHF-1035). **Nolomirole** was developed as a dual dopamine D2 and α2-adrenergic receptor agonist for the potential treatment of heart failure. Upon administration, **Nolomirole** is rapidly hydrolyzed by circulating esterases into its pharmacologically active form, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin). This document details the pharmacological profile of CHF-1024, including its mechanism of action, and summarizes key preclinical findings. Experimental protocols for relevant assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its cellular effects.

#### Introduction

**Nolomirole** (CHF-1035) is a prodrug designed to deliver its active metabolite, CHF-1024, a potent agonist at both dopamine D2 and  $\alpha$ 2-adrenergic receptors.[1] The rationale for developing a dual agonist stems from the potential synergistic effects of activating these two receptor systems in the context of cardiovascular disease, particularly heart failure. Activation of presynaptic D2 and  $\alpha$ 2 receptors can inhibit norepinephrine release, thereby reducing sympathetic tone, a key contributor to the pathophysiology of heart failure.[2] This guide focuses on the properties and actions of the active metabolite, CHF-1024.



### Pharmacology of Nolomirole and CHF-1024

**Nolomirole**, chemically known as 5,6-diisobutyryloxy-N-methyl-2-aminotetralin, is rapidly converted to CHF-1024 in the body.[1] This conversion is a critical step for its pharmacological activity.

#### **Receptor Binding Affinity**

While specific binding affinity (Ki) values for CHF-1024 are not readily available in the public domain, the affinity of the enantiomers of the parent prodrug, **Nolomirole**, provides some insight into the target engagement. It is important to note that the affinity of the active metabolite, CHF-1024, may differ.

Receptor	Enantiomer	Ki (nM)
Dopamine D2	(-)	120
Dopamine D2	(+)	2,400
α2-Adrenergic	(-)	130
α2-Adrenergic	(+)	1,600

Table 1: Receptor Binding Affinities of Nolomirole

Enantiomers.[1]

#### **Pharmacokinetics**

Detailed pharmacokinetic parameters for CHF-1024, such as Cmax, Tmax, AUC, and clearance, are not extensively reported in publicly available literature. The elimination half-life of the prodrug, **Nolomirole**, is stated to be 3 hours.[1] The rapid hydrolysis of **Nolomirole** suggests that the appearance of CHF-1024 in circulation is fast.

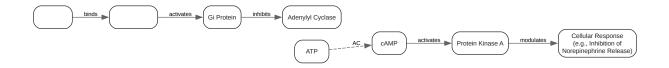
## **Mechanism of Action and Signaling Pathways**

CHF-1024 exerts its effects through the simultaneous activation of dopamine D2 and  $\alpha$ 2-adrenergic receptors, which are both G protein-coupled receptors (GPCRs) typically coupled to inhibitory G proteins (Gi/o).



#### **Dopamine D2 Receptor Signaling**

Activation of D2 receptors by CHF-1024 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing neuronal excitability and neurotransmitter release.

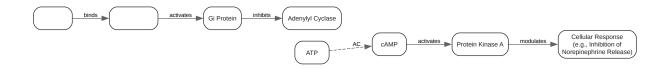


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Dopamine D2 Receptor Signaling Pathway

#### α2-Adrenergic Receptor Signaling

Similarly, the activation of  $\alpha$ 2-adrenergic receptors by CHF-1024 also couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This pathway is particularly important in the presynaptic inhibition of norepinephrine release from sympathetic nerve terminals.



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α2-Adrenergic Receptor Signaling Pathway

## **Preclinical Studies and Key Findings**

Preclinical studies in animal models of cardiovascular disease have provided evidence for the therapeutic potential of CHF-1024.



## Effects in Pressure Overload-Induced Cardiac Hypertrophy

In a rat model of pressure-overload hypertrophy induced by interrenal aortic stenosis, CHF-1024 demonstrated significant cardiovascular effects.

Parameter	Vehicle	CHF-1024 (highest dose)
Blood Pressure (mmHg)	219 +/- 10	161 +/- 10
Urinary Norepinephrine (μ g/24h )	1.80 +/- 0.18	0.40 +/- 0.14
Table 2: Effects of CHF-1024 in a Rat Model of Pressure Overload.[3]		

These findings indicate that CHF-1024 can effectively lower blood pressure and reduce sympathetic nervous system activity, as evidenced by the marked dose-dependent attenuation of urinary norepinephrine excretion.[3] Furthermore, CHF-1024 was shown to blunt left ventricular perivascular fibrosis in this model.[3]

## **Antiarrhythmic and Electrophysiological Effects**

In a rat model of pressure-overload cardiac hypertrophy, CHF-1024 exhibited antiarrhythmic properties and positively influenced myocyte electrical remodeling. Treatment with CHF-1024 abolished the prolongation of action potential duration (APD) observed in hypertrophied hearts and reduced cell width at all tested doses.

## **Experimental Protocols**

This section provides an overview of the methodologies used in the preclinical evaluation of CHF-1024.

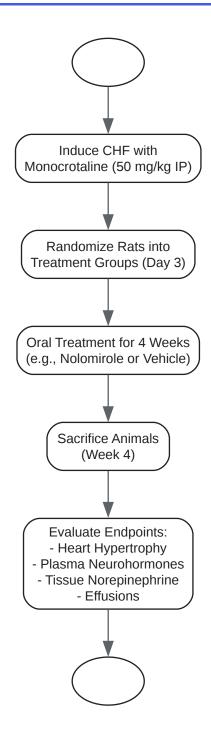
## In Vivo Model: Monocrotaline-Induced Congestive Heart Failure in Rats

• Objective: To assess the efficacy of a test compound in a model of congestive heart failure.



- · Animal Model: Sprague-Dawley rats.
- Induction of Heart Failure: A single intraperitoneal injection of monocrotaline (50 mg/kg).
- Treatment: Commencing three days after monocrotaline injection, animals are randomly allocated to receive the test compound (e.g., Nolomirole 0.25 mg/kg twice daily) or vehicle orally.
- Duration: Treatment continues for four weeks.
- Endpoints: At the end of the study, animals are sacrificed for the evaluation of:
  - Heart hypertrophy (atrial and ventricular weights).
  - Plasma levels of Atrial Natriuretic Peptide (ANP) and aldosterone (determined by radioimmunoassay).
  - Tissue norepinephrine concentration (quantified by high-pressure liquid chromatography).
  - Presence of pleural/peritoneal effusions.[2]





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